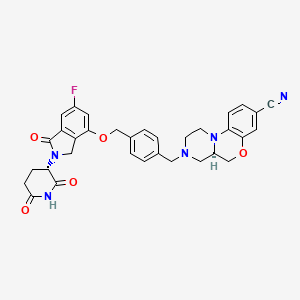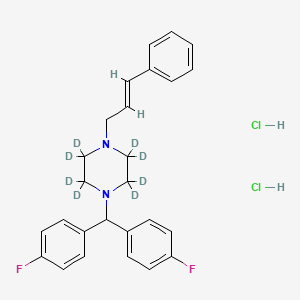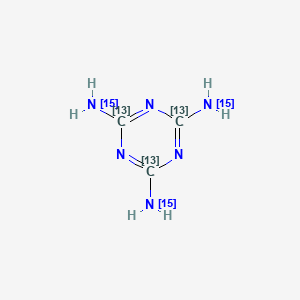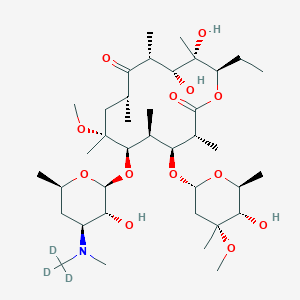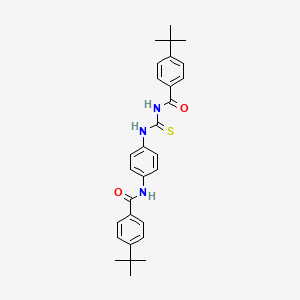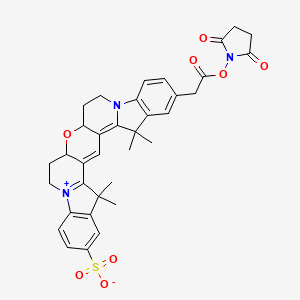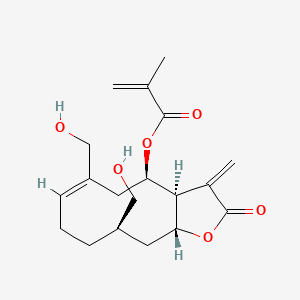
Antibacterial agent 149
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 149 is a laccase inhibitor with high fungicidal activity. It is primarily used in the study of rice sheath blight, a disease caused by the fungus Rhizoctonia solani. This compound has shown significant potential in controlling bacterial and fungal infections, making it a valuable tool in agricultural and biomedical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 149 involves the preparation of N-acyl-1,2,3,4-tetrahydroquinoline derivatives. The reaction typically starts with the acylation of 1,2,3,4-tetrahydroquinoline using acyl chlorides in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 149 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study laccase inhibition and its effects on fungal growth.
Biology: Investigated for its potential to control fungal infections in plants, particularly rice.
Medicine: Explored for its potential use in developing new antifungal and antibacterial drugs.
Industry: Used in the agricultural industry to control fungal diseases in crops.
Wirkmechanismus
Antibacterial agent 149 exerts its effects by inhibiting the enzyme laccase, which is involved in the oxidation of phenolic compounds. By inhibiting laccase, the compound disrupts the fungal cell wall synthesis, leading to cell death. The molecular targets include the active site of the laccase enzyme, and the pathways involved are related to the oxidative stress response in fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: These compounds also exhibit antibacterial and antifungal activities.
Quinoline derivatives: Similar to Antibacterial agent 149, these compounds are used in the treatment of fungal infections.
Phenolic compounds: Known for their antimicrobial properties.
Uniqueness
This compound is unique due to its high specificity for laccase inhibition and its potent fungicidal activity. Unlike other similar compounds, it has shown significant effectiveness in controlling rice sheath blight, making it a valuable tool in agricultural research .
Eigenschaften
Molekularformel |
C21H18N4O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |
InChI-Schlüssel |
WQGWAYLKWCIWDJ-CLCOLTQESA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
